![molecular formula C10H12N2O3 B13575595 Methyl 2-[(2-carbamoylphenyl)amino]acetate](/img/structure/B13575595.png)
Methyl 2-[(2-carbamoylphenyl)amino]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2-carbamoylphenyl)glycinate is an organic compound with the molecular formula C10H12N2O3 It is a derivative of glycine, where the amino group is substituted with a 2-carbamoylphenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2-carbamoylphenyl)glycinate typically involves the reaction of methyl glycinate with 2-isocyanatobenzamide. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of Methyl (2-carbamoylphenyl)glycinate can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems for purification and isolation further enhances the efficiency of the production process.
化学反应分析
Types of Reactions: Methyl (2-carbamoylphenyl)glycinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert it into amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Derivatives with different functional groups replacing the carbamoyl group.
科学研究应用
Methyl (2-carbamoylphenyl)glycinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for peptides and proteins, and is used in the study of enzyme-substrate interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of Methyl (2-carbamoylphenyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or activator, depending on the nature of the target. The compound may bind to the active site of an enzyme, blocking its activity, or it may interact with a receptor, modulating its signaling pathways.
相似化合物的比较
Methyl glycinate: A simpler derivative of glycine without the carbamoyl group.
2-Carbamoylphenylglycine: Similar structure but without the methyl ester group.
N-Phenylglycine: Contains a phenyl group instead of the carbamoylphenyl group.
Uniqueness: Methyl (2-carbamoylphenyl)glycinate is unique due to the presence of both the carbamoyl and methyl ester groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C10H12N2O3 |
|---|---|
分子量 |
208.21 g/mol |
IUPAC 名称 |
methyl 2-(2-carbamoylanilino)acetate |
InChI |
InChI=1S/C10H12N2O3/c1-15-9(13)6-12-8-5-3-2-4-7(8)10(11)14/h2-5,12H,6H2,1H3,(H2,11,14) |
InChI 键 |
VHARWGSKEOAUKP-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CNC1=CC=CC=C1C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


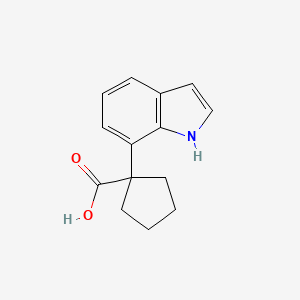
![4-[(Tert-butyldiphenylsilyl)oxy]-2-methylbutan-1-ol](/img/structure/B13575525.png)
![2-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13575532.png)

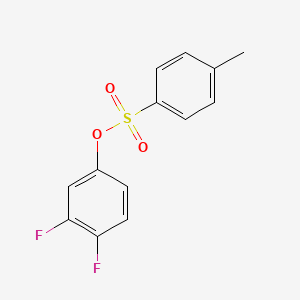
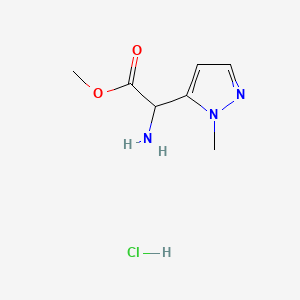

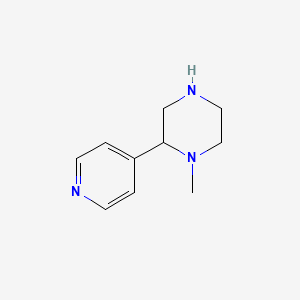

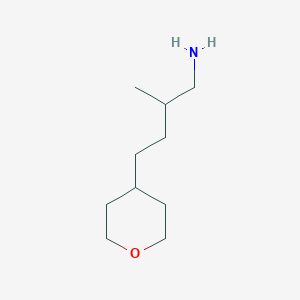

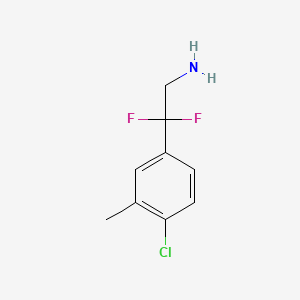
![3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclobutane]hydrochloride](/img/structure/B13575591.png)
![rac-tert-butyl (3aR,6aR)-3a-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B13575592.png)
